1-(3-Isopropylphenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Isopropylphenyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile reactivity and are commonly found in both natural and synthetic products. Pyrrolidinones have significant biological activities and are used as key intermediates in organic synthesis .
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives have been reported to interact with various biological targets . The specific targets can vary depending on the substituents attached to the pyrrolidin-2-one core.
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pyrrolidin-2-one derivatives are known to exhibit good bioavailability due to their favorable physicochemical properties .
Result of Action
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, the action of 1-(3-isopropylphenyl)pyrrolidin-2-one is likely to be influenced by factors such as temperature, ph, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
1-(3-Isopropylphenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound has been shown to inhibit COX-2 activity, leading to reduced production of pro-inflammatory mediators . Additionally, this compound interacts with serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter release and affecting mood and behavior .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to enhance the release of serotonin, thereby influencing cell signaling pathways related to mood regulation . In immune cells, the compound’s inhibition of COX-2 leads to decreased production of inflammatory cytokines, which can modulate the immune response . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound interacts with the 5-HT1A receptor, acting as an agonist and enhancing serotonin release . This interaction influences neurotransmission and can have antidepressant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity and consistent modulation of serotonin levels . These effects suggest potential for chronic therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, there is a risk of toxicity, including gastrointestinal disturbances and potential hepatotoxicity . The therapeutic window for this compound is therefore narrow, necessitating careful dosage management.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys. The compound’s metabolism can influence its efficacy and toxicity, as different metabolites may have varying biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, the compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Its distribution is influenced by factors such as lipid solubility and molecular size.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Post-translational modifications, such as phosphorylation, can also influence its localization and activity. These modifications can direct the compound to specific cellular compartments, enhancing its efficacy in targeted biochemical reactions .
Preparation Methods
The synthesis of 1-(3-Isopropylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of donor-acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .
Chemical Reactions Analysis
1-(3-Isopropylphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of pyrrolidine derivatives to pyrrolidinones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Isopropylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(3-Isopropylphenyl)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrolidine-2,5-diones: These derivatives have a similar structure but differ in their reactivity and biological profiles.
Prolinol: Another pyrrolidine derivative with distinct stereochemistry and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)11-5-3-6-12(9-11)14-8-4-7-13(14)15/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQOHBPZABDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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